1-(4-(Pyrimidin-2-yloxy)benzoyl)piperidine-4-carboxamide
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Overview
Description
1-(4-(Pyrimidin-2-yloxy)benzoyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring attached to a benzoyl group, which is further linked to a piperidine ring with a carboxamide group. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 1-(4-(Pyrimidin-2-yloxy)benzoyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidin-2-yloxy Intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate reagent to introduce the oxy group at the 2-position.
Benzoylation: The pyrimidin-2-yloxy intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoyl derivative.
Piperidine Ring Formation: The benzoyl derivative is further reacted with piperidine to form the piperidine ring.
Carboxamide Formation: Finally, the piperidine derivative is reacted with an appropriate reagent to introduce the carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-(Pyrimidin-2-yloxy)benzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, where specific groups on the molecule are replaced with other functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Pyrimidin-2-yloxy)benzoyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Chemical Biology: The compound is employed in chemical biology to investigate the effects of specific molecular modifications on biological activity.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Pyrimidin-2-yloxy)benzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(Pyrimidin-2-yloxy)benzoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a piperidine ring and a pyrimidine moiety but differ in their specific functional groups and biological activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar pyrimidine core but differ in their overall structure and target specificity.
Properties
IUPAC Name |
1-(4-pyrimidin-2-yloxybenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c18-15(22)12-6-10-21(11-7-12)16(23)13-2-4-14(5-3-13)24-17-19-8-1-9-20-17/h1-5,8-9,12H,6-7,10-11H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPTVQSWYVXJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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